Cas no 953075-90-6 (2,6-diethyl-4-methylphenylboronic acid)

2,6-diethyl-4-methylphenylboronic acid structure
953075-90-6 structure
商品名:2,6-diethyl-4-methylphenylboronic acid
CAS番号:953075-90-6
MF:C11H17BO2
メガワット:192.062483549118
MDL:MFCD25563305
CID:1080306
PubChem ID:57437319

2,6-diethyl-4-methylphenylboronic acid 化学的及び物理的性質

名前と識別子

    • 2,6-diethyl-4-methylphenylboronic acid
    • 2,6-DIETHYL-4-METHYL-PHENYL BORONIC ACID
    • BS-17961
    • (2,6-diethyl-4-methylphenyl)boronicacid
    • D80957
    • RJIQZLJNCMHCCN-UHFFFAOYSA-N
    • 953075-90-6
    • MFCD25563305
    • (2,6-diethyl-4-methylphenyl)boronic acid
    • 2,6-diethyl-4-methylphenyl boronic acid
    • AKOS037649303
    • CS-0163245
    • SCHEMBL450753
    • EN300-2773853
    • B-(2,6-Diethyl-4-methylphenyl)boronic acid (ACI)
    • DB-313187
    • MDL: MFCD25563305
    • インチ: 1S/C11H17BO2/c1-4-9-6-8(3)7-10(5-2)11(9)12(13)14/h6-7,13-14H,4-5H2,1-3H3
    • InChIKey: RJIQZLJNCMHCCN-UHFFFAOYSA-N
    • ほほえんだ: OB(C1C(CC)=CC(C)=CC=1CC)O

計算された属性

  • せいみつぶんしりょう: 192.1321599g/mol
  • どういたいしつりょう: 192.1321599g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų

2,6-diethyl-4-methylphenylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
BS-17961-5G
(2,6-Diethyl-4-methylphenyl)boronic acid
953075-90-6 >97%
5g
£750.00 2025-02-08
Chemenu
CM430231-1g
(2,6-DIETHYL-4-METHYLPHENYL)BORONIC ACID
953075-90-6 95%+
1g
$195 2022-08-31
Chemenu
CM430231-10g
(2,6-DIETHYL-4-METHYLPHENYL)BORONIC ACID
953075-90-6 95%+
10g
$1025 2022-08-31
eNovation Chemicals LLC
Y1199923-5g
(2,6-Diethyl-4-methylphenyl)boronic acid
953075-90-6 95%
5g
$700 2024-07-23
abcr
AB547691-1 g
(2,6-Diethyl-4-methylphenyl)boronic acid, 95%; .
953075-90-6 95%
1g
€311.30 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X45075-1g
(2,6-Diethyl-4-methylphenyl)boronic acid
953075-90-6 97%
1g
¥1533.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X45075-100mg
(2,6-Diethyl-4-methylphenyl)boronic acid
953075-90-6 97%
100mg
¥344.0 2024-07-16
Key Organics Ltd
BS-17961-1G
(2,6-Diethyl-4-methylphenyl)boronic acid
953075-90-6 >97%
1g
£252.00 2025-02-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BK025-250mg
2,6-diethyl-4-methylphenylboronic acid
953075-90-6 97%
250mg
682CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BK025-100mg
2,6-diethyl-4-methylphenylboronic acid
953075-90-6 97%
100mg
349CNY 2021-05-07

2,6-diethyl-4-methylphenylboronic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
リファレンス
Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide
, Japan, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ;  30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Cyclohexanedione derivatives as novel herbicides and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ;  15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
リファレンス
Compositions comprising pyridazinone derivative, specific herbicide, and specific safener
, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ;  15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
リファレンス
Compositions comprising pyridazinone derivative, glyphosate or salt thereof, and specific herbicide
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  50 min, -65 °C; 0.5 h, -65 °C
1.2 Reagents: Trimethyl borate ;  45 min, -65 °C; 0.5 h, -65 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of 2,6-diethyl-4-methylphenylacetate
, China, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
Pyridazinone compound and use thereof as herbicides
, United States, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ;  15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
リファレンス
Use of pyridazinone compound for control of harmful arthropod pests
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
リファレンス
Preparation of pyridazinones as herbicides.
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C; 10 min, -78 °C
1.2 Reagents: Trimethyl borate ;  30 min, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
リファレンス
2-Aryl-5-heterocyclylcyclohexane-1,3-dione compounds and their use as herbicides and their preparation
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  85 min, -70 °C; 30 min, -70 °C
1.2 Reagents: Trimethyl borate ;  15 min, -70 °C; 1 h, -70 °C; 18 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt; 4 h, rt
リファレンス
Herbicidal composition contains the pyridazinone compound
, Japan, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide ,  Magnesium Solvents: 2-Methyltetrahydrofuran ;  65 °C; 1 h, 65 °C; 65 °C → 25 °C; 25 °C → 5 °C
1.2 Reagents: Trimethyl borate Solvents: Toluene ;  0 - 5 °C; 8 - 10 °C; 10 °C → 25 °C; 90 min, 20 - 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  15 min, < 35 °C
リファレンス
Development of a Practical Process for the Large-Scale Preparation of the Chiral Pyridyl-Backbone for the Crabtree/Pfaltz-Type Iridium Complex Used in the Industrial Production of the Novel Fungicide Inpyrfluxam
Jones, Michelle; Harris, Dave; Struble, Justin; Hayes, Michael; Koeller, Kevin; et al, Organic Process Research & Development, 2022, 26(8), 2407-2414

2,6-diethyl-4-methylphenylboronic acid Raw materials

2,6-diethyl-4-methylphenylboronic acid Preparation Products

2,6-diethyl-4-methylphenylboronic acid 関連文献

2,6-diethyl-4-methylphenylboronic acidに関する追加情報

2,6-Diethyl-4-Methylphenylboronic Acid: A Comprehensive Overview

2,6-Diethyl-4-methylphenylboronic acid, identified by the CAS number 953075-90-6, is a significant compound in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in various research domains. In this article, we will delve into its chemical properties, synthesis methods, and recent advancements in its utilization across different scientific disciplines.

The molecular structure of 2,6-diethyl-4-methylphenylboronic acid consists of a phenyl ring substituted with ethyl groups at the 2 and 6 positions and a methyl group at the 4 position. The boronic acid functional group (-B(OH)₂) attached to the phenyl ring plays a crucial role in its reactivity and versatility. This compound is particularly valued for its ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in organic synthesis to form carbon-carbon bonds.

Recent studies have highlighted the importance of 2,6-diethyl-4-methylphenylboronic acid in drug discovery and development. Its unique substitution pattern on the phenyl ring makes it an ideal candidate for generating diverse bioactive molecules. Researchers have employed this compound as an intermediate in the synthesis of complex pharmaceutical agents targeting various diseases, including cancer and inflammatory conditions. The substitution pattern also influences the compound's solubility and stability, making it suitable for use in different biological systems.

In addition to its role in medicinal chemistry, 2,6-diethyl-4-methylphenylboronic acid has found applications in materials science. Its ability to undergo controlled polymerization reactions has led to its use in the development of novel polymeric materials with tailored properties. These materials exhibit enhanced mechanical strength and thermal stability, making them potential candidates for advanced technological applications such as electronic devices and biomedical implants.

The synthesis of 2,6-diethyl-4-methylphenylboronic acid typically involves multi-step processes that require precise control over reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium catalysts has significantly improved the yield and purity of the product during cross-coupling reactions. These improvements have made it easier for researchers to incorporate this compound into their studies without compromising on quality or quantity.

Another area where 2,6-diethyl-4-methylphenylboronic acid has shown promise is in nanotechnology. Its functional groups allow for easy modification at the nanoscale level, enabling the creation of nanoparticles with specific surface properties. These nanoparticles have potential applications in drug delivery systems, where they can be engineered to target specific tissues or cells within the body. The ability to modify these nanoparticles further enhances their utility in personalized medicine.

The study of CAS No 953075-90-6 has also contributed to our understanding of boron chemistry. Boron-based compounds are increasingly being explored for their unique electronic properties and reactivity patterns. The insights gained from studying this compound have opened new avenues for designing boron-containing materials with unprecedented functionalities.

In conclusion, 2,6-diethyl-4-methylphenylboronic acid, with its distinctive chemical structure and versatile properties, continues to be a focal point in contemporary research across multiple disciplines. From drug discovery to materials science and nanotechnology, this compound offers a wide range of opportunities for innovation and advancement. As researchers continue to explore its potential applications and optimize its synthesis methods, we can expect even more groundbreaking discoveries that will further solidify its importance in the scientific community.

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Amadis Chemical Company Limited
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清らかである:99%/99%
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